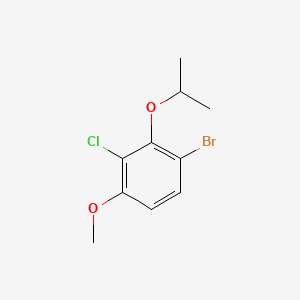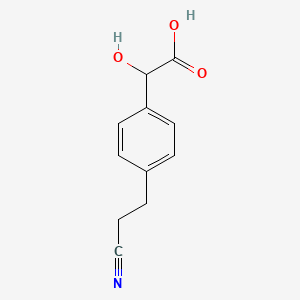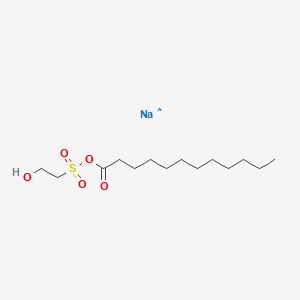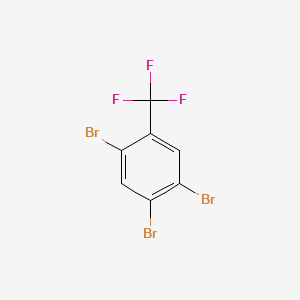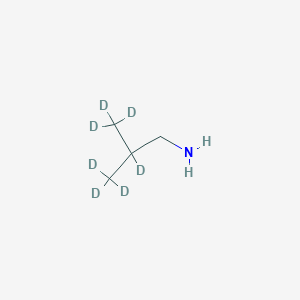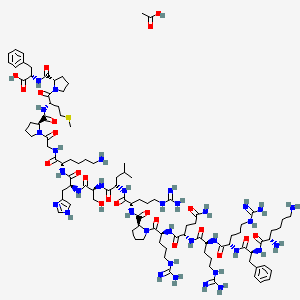
Phthalimidinoglutarimide-5'-C3-O-C2-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalimidinoglutarimide-5’-C3-O-C2-acid is a complex organic compound that belongs to the class of isoindolones These compounds are characterized by their aromatic polycyclic structure, which includes an isoindole bearing a ketone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-C3-O-C2-acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Phthalimide: The initial step involves the reaction of phthalic anhydride with ammonia to form phthalimide.
Introduction of Glutarimide: The phthalimide is then reacted with glutaric anhydride to introduce the glutarimide moiety.
Formation of the C3-O-C2 Linkage: The final step involves the formation of the C3-O-C2 linkage through a series of condensation reactions, often using catalysts such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of Phthalimidinoglutarimide-5’-C3-O-C2-acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale production of phthalimide and glutarimide.
Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and pH to ensure high yield and purity.
Purification and Isolation: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalimidinoglutarimide-5’-C3-O-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, introducing different functional groups such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, hydrochloric acid.
Solvents: Acetone, ethanol, dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro derivatives, alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Phthalimidinoglutarimide-5’-C3-O-C2-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phthalimidinoglutarimide-5’-C3-O-C2-acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Phthalimidinoglutarimide-5’-C3-O-C2-acid can be compared with other similar compounds, such as:
Phthalimidinoglutarimide: Shares a similar core structure but lacks the C3-O-C2 linkage.
Phthalimidinoglutarimide-5’-C3-O-PEG5-C2-acid: Contains a polyethylene glycol (PEG) chain, which can enhance its solubility and bioavailability.
Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid: Similar to the PEG5 variant but with a shorter PEG chain.
The uniqueness of Phthalimidinoglutarimide-5’-C3-O-C2-acid lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H22N2O6 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
3-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propoxy]propanoic acid |
InChI |
InChI=1S/C19H22N2O6/c22-16-6-5-15(18(25)20-16)21-11-13-10-12(3-4-14(13)19(21)26)2-1-8-27-9-7-17(23)24/h3-4,10,15H,1-2,5-9,11H2,(H,23,24)(H,20,22,25) |
InChI-Schlüssel |
VKZUINVUAUJKDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


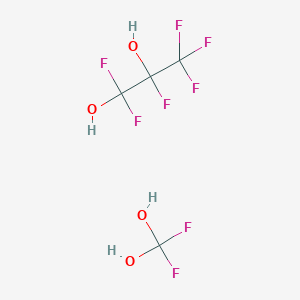
![2-(3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14769667.png)


